

A Comprehensive Technical Guide to 9H-Carbazol-4-ol

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Compound of Interest

Compound Name: 9H-Carbazol-4-ol

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For Researchers, Scientists, and Drug Development Professionals

Introduction

9H-Carbazol-4-ol, a heterocyclic aromatic compound, is a molecule of significant interest in the fields of medicinal chemistry and materials science. Its rigid, planar carbazole core functionalized with a hydroxyl group makes it a versatile building block for the synthesis of a variety of more complex molecules. This technical guide provides an in-depth overview of **9H-Carbazol-4-ol**, including its chemical identity, molecular structure, synthesis, and its pivotal role as a key intermediate in the pharmaceutical industry, most notably in the production of the cardiovascular drug Carvedilol.

Chemical and Physical Properties

9H-Carbazol-4-ol is a stable compound under normal conditions and is typically a light yellow to brown crystalline powder.^[1] A summary of its key quantitative data is presented in Table 1.

Property	Value	Reference
CAS Number	52602-39-8	[2] [3] [4]
Molecular Formula	C ₁₂ H ₉ NO	[2] [4]
Molecular Weight	183.21 g/mol	[2] [3] [4]
Melting Point	169-173 °C	[2]
Boiling Point	431.4 °C at 760 mmHg	[2]
Appearance	Light yellow to brown powder/crystal	[1] [3]
Solubility	DMSO (Slightly), Methanol (Slightly)	[2]

Molecular Structure

The molecular structure of **9H-Carbazol-4-ol** consists of a tricyclic carbazole core, where two benzene rings are fused to a central five-membered nitrogen-containing ring. A hydroxyl (-OH) group is substituted at the 4th position of the carbazole ring system.

Canonical SMILES: C1=CC=C2C(=C1)C3=C(N2)C=CC=C3O

InChI: InChI=1S/C12H9NO/c14-11-7-3-6-10-12(11)8-4-1-2-5-9(8)13-10/h1-7,13-14H

Synthesis of 9H-Carbazol-4-ol

Several synthetic routes to **9H-Carbazol-4-ol** have been reported. One common and economically viable method involves the dehydrogenation of 1,2,3,4-tetrahydro-4-oxo-carbazole.

Experimental Protocol: Dehydrogenation of 1,2,3,4-Tetrahydro-4-oxo-carbazole

This process utilizes Raney nickel as a catalyst in an aqueous alkaline solution.

Materials:

- 1,2,3,4-Tetrahydro-4-oxo-carbazole
- Aqueous sodium hydroxide (NaOH) or potassium hydroxide (KOH) solution
- Raney nickel catalyst

Procedure:

- 1,2,3,4-Tetrahydro-4-oxo-carbazole is dissolved in an aqueous alkali metal hydroxide solution. The stoichiometric amount of the alkali hydroxide solution is typically four to eight times that of the tetrahydro-oxo-carbazole.[5]
- Raney nickel is added to the solution as a catalyst.
- The reaction mixture is heated to induce dehydrogenation.
- Upon completion of the reaction, the crude **9H-Carbazol-4-ol** is isolated by filtration and washed with water.
- Further purification can be achieved through recrystallization from a suitable solvent, such as ethanol.[5]

Role in Drug Development: The Carvedilol Intermediate

9H-Carbazol-4-ol is a critical intermediate in the synthesis of Carvedilol, a non-selective beta-adrenergic blocking agent with alpha-1 blocking activity used to treat high blood pressure and heart failure.[3] The synthesis of Carvedilol from **9H-Carbazol-4-ol** is a multi-step process that has been optimized to improve yield and reduce impurities.

Experimental Protocol: Synthesis of Carvedilol from **9H-Carbazol-4-ol**

One common synthetic pathway involves the reaction of **9H-Carbazol-4-ol** with epichlorohydrin, followed by reaction with 2-(2-methoxyphenoxy)ethylamine.

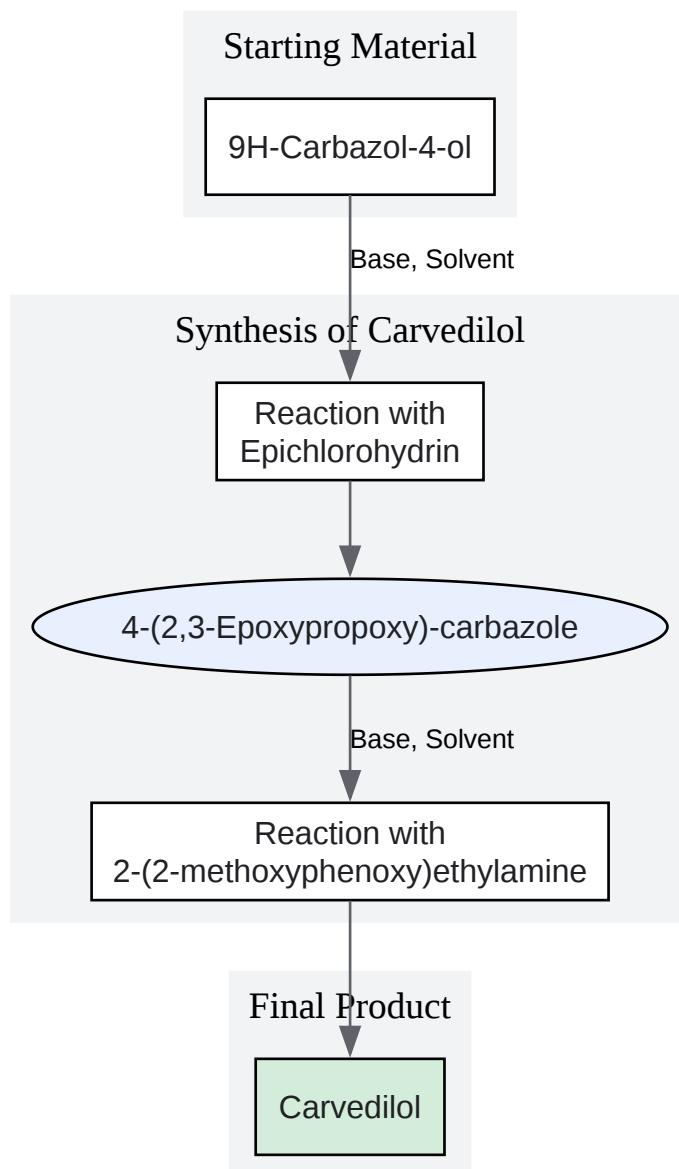
Step 1: Synthesis of 4-(2,3-Epoxypropoxy)-carbazole

- **9H-Carbazol-4-ol** is dissolved in an organic solvent such as isopropyl alcohol.[6]
- An aqueous solution of a base, like sodium hydroxide, is added dropwise at a controlled temperature (e.g., 23-28 °C).[6]
- Epichlorohydrin is then added to the reaction mixture.[6]
- The mixture is stirred at room temperature for several hours to allow the reaction to proceed to completion.[6]
- The resulting product, 4-(2,3-epoxypropoxy)-carbazole, is then isolated.

Step 2: Synthesis of Carvedilol

- A solution of 2-(2-methoxyphenoxy)-ethylamine hydrochloride is prepared in water.
- The pH of the solution is adjusted to 9-9.5 with a base like sodium hydroxide.[6]
- 4-(2,3-Epoxypropoxy)-carbazole is added to this solution.
- The reaction mixture is heated (e.g., 80-85 °C) for a short period to facilitate the reaction.[6]
- Upon completion, the crude Carvedilol is isolated and purified.

This synthetic approach is illustrated in the workflow diagram below.



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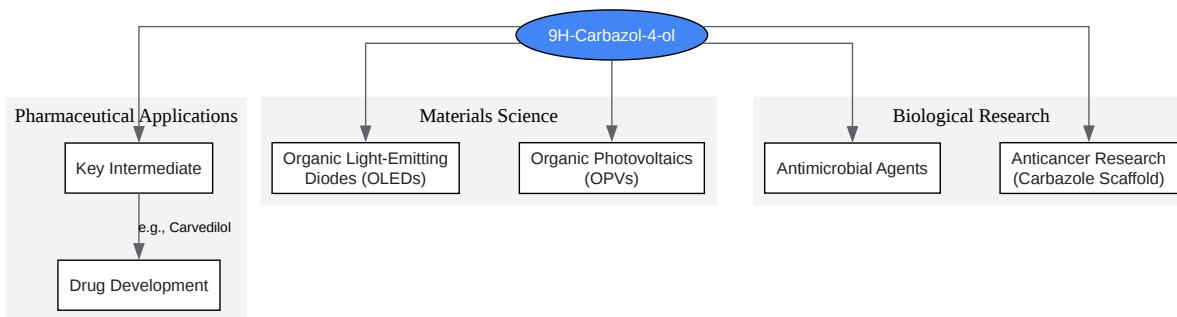
Caption: Synthetic workflow for Carvedilol from **9H-Carbazol-4-ol**.

Other Applications and Research Areas

Beyond its established role in Carvedilol synthesis, **9H-Carbazol-4-ol** and its derivatives are being explored for a range of other applications, leveraging the unique electronic and biological properties of the carbazole scaffold.

- Organic Electronics: Carbazole derivatives are known for their hole-transporting properties, making them valuable in the development of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).[1]
- Antimicrobial Agents: Research has indicated that certain carbazole derivatives exhibit antimicrobial activity. For instance, a newly synthesized derivative, 4-(4-(benzylamino)butoxy)-9H-carbazole, has shown promise against both Gram-positive and Gram-negative bacteria.[7]
- Anticancer Research: The carbazole scaffold is a key structural motif in many biologically active compounds with anticancer properties.[8][9] While specific studies on **9H-Carbazol-4-ol** are less common, the broader class of carbazole derivatives is a continuing area of interest in the development of new cancer therapies.

The following diagram illustrates the logical relationship between **9H-Carbazol-4-ol** and its various applications.



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Caption: Applications and research areas of **9H-Carbazol-4-ol**.

Signaling Pathway Involvement

While specific signaling pathways directly modulated by **9H-Carbazol-4-ol** are not extensively documented, the broader class of carbazole derivatives has been shown to interact with various cellular pathways. For example, some carbazole compounds have been found to play an antitumor role by reactivating the p53 signaling pathway in human melanoma cells.^[10] Other research has pointed to the interference of carbazole derivatives with enzymes crucial for cancer progression, such as topoisomerases, and their ability to disrupt the actin cytoskeleton.^[11] The biotransformation of 9H-carbazole by bacteria has been studied, indicating metabolic pathways involving hydroxylation.^{[12][13]} Further research is needed to elucidate the specific molecular targets and signaling cascades directly affected by **9H-Carbazol-4-ol**.

Conclusion

9H-Carbazol-4-ol is a compound of considerable industrial and academic importance. Its role as an indispensable precursor in the synthesis of Carvedilol underscores its value in pharmaceutical manufacturing. Furthermore, the ongoing exploration of carbazole derivatives in materials science and other areas of drug discovery suggests that **9H-Carbazol-4-ol** will continue to be a molecule of interest for researchers and scientists. This guide provides a foundational understanding of its properties, synthesis, and applications, serving as a valuable resource for professionals in related fields.

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